5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a hydroxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 5-(3-oxo-phenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-(3-hydroxyphenyl)-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyphenylacetic acid
- 3-Hydroxybenzoic acid
- 4-Hydroxyphenylacetic acid
Comparison
Compared to similar compounds, 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-7-3-1-2-6(4-7)8-5-9(10(14)15)12-11-8/h1-5,13H,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWRVFWZCLHEIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383300 | |
Record name | 3-(3-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690631-98-2 | |
Record name | 3-(3-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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